4-(1H-1,2,4-triazol-1-yl)-3-(trifluoromethyl)aniline
Overview
Description
4-(1H-1,2,4-triazol-1-yl)-3-(trifluoromethyl)aniline is a chemical compound that belongs to the class of triazole derivatives. This compound is characterized by the presence of a triazole ring and a trifluoromethyl group attached to an aniline moiety. It is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1H-1,2,4-triazol-1-yl)-3-(trifluoromethyl)aniline typically involves the reaction of 4-chloro-3-(trifluoromethyl)aniline with sodium azide in the presence of a copper catalyst. The reaction proceeds through a nucleophilic substitution mechanism, where the chlorine atom is replaced by the triazole ring. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and temperatures ranging from 80°C to 120°C.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over the reaction parameters and improved yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-(1H-1,2,4-triazol-1-yl)-3-(trifluoromethyl)aniline undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the triazole ring to a dihydrotriazole derivative.
Substitution: The compound can undergo nucleophilic substitution reactions, where the trifluoromethyl group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of N-oxides.
Reduction: Formation of dihydrotriazole derivatives.
Substitution: Formation of substituted aniline derivatives.
Scientific Research Applications
4-(1H-1,2,4-triazol-1-yl)-3-(trifluoromethyl)aniline has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antifungal properties.
Medicine: Explored for its potential use in the development of pharmaceutical drugs, particularly as inhibitors of specific enzymes and receptors.
Industry: Utilized in the production of agrochemicals, dyes, and polymers.
Mechanism of Action
The mechanism of action of 4-(1H-1,2,4-triazol-1-yl)-3-(trifluoromethyl)aniline involves its interaction with specific molecular targets and pathways. The triazole ring can coordinate with metal ions, influencing various biochemical processes. Additionally, the trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. This compound can inhibit enzymes by binding to their active sites, thereby blocking their catalytic activity.
Comparison with Similar Compounds
Similar Compounds
- 4-(1H-1,2,4-triazol-1-yl)aniline
- 4-(1H-1,2,4-triazol-1-ylmethyl)aniline
- 4-(1H-1,2,4-triazol-1-yl)phenylamine
Uniqueness
4-(1H-1,2,4-triazol-1-yl)-3-(trifluoromethyl)aniline is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and physical properties. This group enhances the compound’s stability, lipophilicity, and electron-withdrawing capability, making it more effective in various applications compared to its analogs.
Properties
IUPAC Name |
4-(1,2,4-triazol-1-yl)-3-(trifluoromethyl)aniline | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7F3N4/c10-9(11,12)7-3-6(13)1-2-8(7)16-5-14-4-15-16/h1-5H,13H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JZVZWJBLEPZALK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1N)C(F)(F)F)N2C=NC=N2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7F3N4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
351325-27-4 | |
Record name | 4-(1H-1,2,4-triazol-1-yl)-3-(trifluoromethyl)aniline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
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